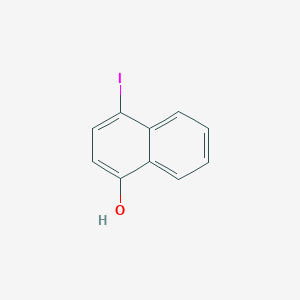

4-Iodonaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETOATKYKFWHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921222 | |

| Record name | 4-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113855-57-5 | |

| Record name | 4-Iodo-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113855575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Iodonaphthalen 1 Ol Derivatives

Role of Iodine as a Leaving Group in Nucleophilic Processes

The carbon-iodine bond in 4-iodonaphthalen-1-ol is the weakest among the corresponding halonaphthalenols, making the iodide ion an excellent leaving group in substitution reactions. quora.comlibretexts.org This property is fundamental to its reactivity with a wide range of nucleophiles. Weaker bases are generally better leaving groups because they can stabilize the negative charge after departing, and iodide is the least basic of the common halides. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. byjus.com Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur via a backside attack due to the steric hindrance of the aromatic ring. byjus.comwikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgntu.edu.sg

For an SNAr reaction to occur, the aromatic ring must be rendered electron-poor, a condition usually met by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the anionic intermediate. pressbooks.pubmasterorganicchemistry.com In this compound, the hydroxyl group is an activating, electron-donating group, which disfavors the standard SNAr pathway by increasing the electron density of the aromatic ring. Therefore, nucleophilic substitution on this compound under classical SNAr conditions is generally unfavorable without modification or catalysis. However, substitution can occur under forcing conditions or via alternative mechanisms such as the SRN1 pathway (see Section 2.3.2).

Despite the electronic deactivation of the ring towards classical SNAr, this compound and its derivatives can be functionalized by various nucleophiles, often with the aid of a transition metal catalyst or under conditions that promote radical pathways.

Research has shown that this compound can serve as a reliable coupling reagent. researchgate.net For instance, in a palladium-catalyzed reaction, it reacts with benzene-1,2-diamine as the nucleophile to produce 3-(quinoxalin-2-yl)naphthalen-1-ol through a [4+2] heterocyclization process. researchgate.net Another important class of nucleophilic substitution on iodoarenes is the SRN1 (Substitution, Nucleophilic, Radical, Unimolecular) reaction. In a study on a closely related substrate, 1-iodo-2-methoxynaphthalene (B1296216) was reacted with the 2-naphthoxide anion, demonstrating that naphtholates can act as effective nucleophiles in radical-mediated substitution pathways to form binaphthyl derivatives. arkat-usa.org

| Derivative | Nucleophile | Conditions | Product | Reaction Type | Source |

|---|---|---|---|---|---|

| This compound | Benzene-1,2-diamine | Pd-catalyzed | 3-(Quinoxalin-2-yl)naphthalen-1-ol | [4+2] Heterocyclization | researchgate.net |

| 1-Iodo-2-methoxynaphthalene (Analogue) | 2-Naphthoxide anion | Photoinitiated, liq. NH₃ or DMSO | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | SRN1 | arkat-usa.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Electrophilic Aromatic Substitution Patterns on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution on the naphthalene ring system is generally more facile than on benzene (B151609) and is influenced by the directing effects of existing substituents. libretexts.org In this compound, two substituents govern the regioselectivity of incoming electrophiles: the hydroxyl (-OH) group and the iodine (-I) atom.

Hydroxyl Group (-OH): The -OH group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density via resonance. In a naphthalen-1-ol system, this strongly activates positions 2 and 4 (ortho) and, to a lesser extent, other positions in the same ring.

Iodine Atom (-I): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of resonance electron donation.

In this compound, the powerful activating effect of the hydroxyl group at position 1 dominates. The iodination of naphthalen-1-ol itself preferentially occurs at the 4-position, indicating this is a highly activated site. vulcanchem.com For subsequent electrophilic substitution on this compound, the directing effects must be considered in concert. The -OH group strongly activates positions 2 and the adjacent ring. The iodine at position 4 deactivates the ring but also directs ortho and para. The most likely positions for a second substitution would be those most activated by the hydroxyl group and not sterically hindered, such as position 2 or positions in the adjacent ring (e.g., 5 and 7). For instance, sulfonation of naphthalene can show temperature-dependent regioselectivity, and Friedel-Crafts acylation can be influenced by the solvent, highlighting the complex interplay of factors that determine the final substitution pattern. libretexts.org

Mechanistic Elucidation of Coupling and Functionalization Reactions

The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions, which dramatically expands the synthetic utility of this compound.

Palladium-catalyzed reactions are central to the functionalization of aryl halides. The general mechanism involves a catalytic cycle typically consisting of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form an organopalladium(II) complex. This is often the rate-determining step.

Transmetalation / Carbopalladation: The organopalladium(II) species reacts with a second component (e.g., an organoboron compound in Suzuki coupling or an alkene in Heck coupling).

Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.

Mechanistic studies on this compound have revealed novel transformations. In one study, it was found to undergo a palladium-catalyzed deiodinated carbonylation to generate a 1,2-carbonyl product. The proposed mechanism involves oxidative addition of the C-I bond to palladium, followed by a 1,3-palladium migration and subsequent reductive elimination. researchgate.net The same study reported a [4+2] heterocyclization with benzene-1,2-diamine. researchgate.net

The Stille reaction, which couples an organostannane with an organic halide, was investigated using (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene, a close analogue of this compound. arkat-usa.org This reaction also proceeds via the standard oxidative addition/transmetalation/reductive elimination cycle, though yields were reported to be low in this specific case, suggesting competing pathways or steric hindrance. arkat-usa.org

| Reactant | Coupling Partner/Conditions | Key Mechanistic Steps | Product Type | Source |

|---|---|---|---|---|

| This compound | H₂O, O₂ | Oxidative addition, 1,3-Pd migration, Reductive elimination | 1,2-Carbonyl compound | researchgate.net |

| This compound | Benzene-1,2-diamine | Oxidative addition, Nucleophilic attack, Heterocyclization | Quinoxaline derivative | researchgate.net |

| 1-Iodo-2-methoxynaphthalene (Analogue) | (2-Methoxy-1-naphthyl)-trimethylstannane | Oxidative addition, Transmetalation, Reductive elimination | Binaphthyl derivative | arkat-usa.org |

Beyond two-electron pathways, the C-I bond is weak enough to cleave homolytically, enabling reactions that proceed through radical intermediates. acs.orgmasterorganicchemistry.com The SRN1 mechanism is a prime example of a radical chain reaction involving aryl halides. arkat-usa.org

The SRN1 mechanism consists of several steps:

Initiation: An electron is transferred to the aryl iodide, forming a radical anion. This can be initiated photochemically or by a solvated electron. arkat-usa.org The radical anion rapidly fragments, losing an iodide ion to generate an aryl radical.

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. This radical anion then transfers its extra electron to another molecule of the starting aryl iodide, propagating the chain and forming the final product.

Termination: Chain termination occurs when radicals are quenched without generating new ones.

A detailed study of the reaction between 1-iodo-2-methoxynaphthalene and the 2-naphthoxide anion provides strong evidence for this pathway. arkat-usa.org The formation of 2-methoxynaphthalene (B124790) as a reduction byproduct supports the presence of the 2-methoxy-1-naphthyl radical intermediate, which can abstract a hydrogen atom from the solvent instead of coupling with the nucleophile. arkat-usa.org The reaction efficiency was found to be dependent on the solvent and concentration, with DMSO and liquid ammonia (B1221849) being effective media for the crucial radical-nucleophile coupling step. arkat-usa.org The generation of aryl radicals from iodoarenes can also be achieved via photochemistry, where light provides the energy to cleave the Ar-I bond, opening up further avenues for functionalization. acs.org

Photoinduced Reactivity and Reaction Mechanisms

The study of photoinduced reactions in iodo-aromatic compounds, including derivatives of this compound, reveals mechanisms primarily driven by the cleavage of the carbon-iodine bond upon light absorption. This process can initiate a cascade of reactions, leading to various products. The activation of iodoarenes can be achieved through several pathways, including photoinduced aryl-I bond dissociation, which may or may not involve an organophotocatalyst. mdpi.com These activation modes allow aryl iodides to act as precursors for aryl radicals, cations, or anions. mdpi.com

A key mechanistic pathway involves photoinduced electron transfer (PET). beilstein-journals.orgnih.gov This process can be initiated by the direct photochemical excitation of the molecule. researchgate.net For many organic compounds, photoexcitation leads to the formation of an excited singlet state which can then undergo intersystem crossing to a more stable triplet state. mdpi.com In the presence of an electron donor or acceptor, electron transfer can occur from this excited state, generating radical intermediates that drive the subsequent reaction steps. nih.govmiyakonojo-nct.ac.jp A general mechanism for such photoreactions involves three conceptual steps: photon absorption, charge migration, and subsequent surface chemical reactions. nih.gov

In a process analogous to the reactivity of other iodo-naphthalene derivatives, the photoexcitation of this compound can lead to homolytic cleavage of the C-I bond, generating a naphthalenyl radical and an iodine radical. This naphthalenyl radical is a highly reactive intermediate that can participate in various transformations. For instance, in photoinduced nucleophilic substitution reactions, such as the reaction between 1-iodonaphthalene (B165133) and 2-naphthol (B1666908), the photochemically generated aryl radical can react with a nucleophile to form a new bond. rsc.org

Another relevant example is the photoamination of 5H-dibenzo[a,d]cyclohepten-5-ol derivatives, where the reaction is initiated by electron transfer from the excited singlet state of the dibenzocycloheptenol to an electron acceptor. miyakonojo-nct.ac.jp This generates a radical cation which then undergoes further reactions to form the final aminated product. miyakonojo-nct.ac.jp Similarly, the hydroxyl group of this compound can influence the electronic properties of the naphthalene ring system and, consequently, its photoinduced reactivity. The excited states of such molecules are expected to be potent electron donors. researchgate.net The entire process often avoids the need for transition-metal catalysts or external photosensitizers, representing a greener chemical strategy. rsc.org

Studies on Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that dictate the spatial outcome of chemical reactions, leading to the preferential formation of one constitutional isomer or stereoisomer over others. researchgate.netnih.gov

Regioselectivity

Regioselectivity refers to the preference of a reaction to occur at a specific position on a molecule. researchgate.net In the context of this compound derivatives, electrophilic substitution reactions are a key area where regioselectivity is crucial. The directing effects of the existing substituents—the hydroxyl (or protected hydroxyl) group and the iodine atom—determine the position of incoming electrophiles.

Several factors influence the regiochemical outcome of reactions, including:

Electronic Effects : The distribution of electrons in the reactants plays a major role. researchgate.netbohrium.com The electron-donating nature of the hydroxyl group activates the naphthalene ring towards electrophilic attack, primarily at the ortho and para positions.

Steric Effects : The size and shape of the reactants and catalysts can hinder approach to certain positions, thereby favoring others. researchgate.netbohrium.com

Reaction Conditions : Parameters such as temperature, solvent, and the choice of catalyst can significantly impact the selectivity of a reaction. researchgate.netbohrium.comthieme-connect.com

A study on the electrophilic iodination of substituted tetrafluoropyridyl (TFP)-protected phenols and their methoxy-protected (OMe) counterparts provides insight into the reactivity and regioselectivity of naphthol derivatives. chinesechemsoc.org The TFP group, being electron-withdrawing, was found to be significantly less activating than the OMe group. chinesechemsoc.org However, the regiochemical outcome of the iodination was the same regardless of the protecting group used. chinesechemsoc.org This demonstrates that while protecting groups can modulate reactivity, the inherent electronic properties of the naphthol ring system are the primary determinants of regioselectivity. chinesechemsoc.org

Table 1: Comparative Reactivity in Electrophilic Iodination of Protected Naphthols This interactive table summarizes data on the conversion rates of different protected naphthol derivatives under various iodination conditions, highlighting the influence of protecting groups and reaction conditions on reactivity. chinesechemsoc.org

| Entry | Substrate | Protecting Group | Reagents & Conditions | Conversion (%) |

| 1 | Naphthol Derivative | OTFP | NIS, TFA, rt, 1h | >95 |

| 2 | Naphthol Derivative | OMe | NIS, TFA, rt, 1h | >95 |

| 3 | Naphthol Derivative | OTFP | Ag₂SO₄, I₂, MeOH, 50°C, 2h | <5 |

| 4 | Naphthol Derivative | OMe | Ag₂SO₄, I₂, MeOH, 50°C, 2h | >95 |

Stereoselectivity

Stereoselectivity is the property of a reaction that leads to the preferential formation of a particular stereoisomer. thieme-connect.com This is subdivided into enantioselectivity (favoring one enantiomer) and diastereoselectivity (favoring one diastereomer). researchgate.net For derivatives of this compound, stereoselectivity becomes important in reactions that create new stereocenters.

Recent research has explored various stereoselective reactions using naphthol derivatives as substrates:

Asymmetric Friedel-Crafts Reactions : The enantioselective aza-Friedel-Crafts reaction of 2-naphthol with tosylimines, catalyzed by a dinuclear zinc complex, has been developed to produce optically active Betti base derivatives with high enantiomeric excess (up to 98% ee). thieme-connect.com

[4+2] Photocycloaddition : A Gadolinium(III)-catalyzed regio-, diastereo-, and enantioselective [4+2] photocycloaddition of naphthalene derivatives has been reported. acs.org This method uses a chiral PyBox ligand under visible light to create highly enantioenriched polycyclic structures with excellent diastereomeric ratios (>20:1 dr) and enantiomeric excess (>99% ee). acs.org

[4+1] Spiroannulation : An enantioselective [4+1] spiroannulation of α-halo-β-naphthols (including α-iodo-β-naphthol) with azoalkenes has been achieved using chiral Cu(II)/Box catalysts. chinesechemsoc.org This reaction constructs pyrazoline-based spirocyclic molecules with high enantioselectivity (up to 99:1 er). chinesechemsoc.org Mechanistic studies suggest the reaction proceeds via an electrophile-facilitated dearomatization followed by a debromination step, where the chiral catalyst controls the stereochemical outcome. chinesechemsoc.org

Stereoselective Dimerization : A stereoselective [1+1+4+4] dimerization of 1-styrylnaphthols has been developed using Selectfluor as an oxidant. bohrium.com This process involves a stereoselective intermolecular radical coupling followed by an intramolecular [4+4] formal cycloaddition. bohrium.com

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Iodonaphthalen-1-ol is characterized by signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, and a signal for the hydroxyl proton. The exact chemical shifts and coupling patterns are dictated by the substitution pattern on the naphthalene (B1677914) ring. The aromatic protons (H2, H3, H5, H6, H7, H8) exhibit complex splitting patterns due to spin-spin coupling. For a related isomer, 1-iodo-2-naphthol, aromatic protons resonate between δ 7.01 and 7.92 ppm, and the hydroxyl proton appears at δ 4.90 ppm when measured in DMSO-d₆. The hydroxyl proton's chemical shift can vary depending on the solvent, concentration, and temperature. The proton at the C2 position would likely appear as a doublet, coupled to the proton at C3. Similarly, the proton at C3 would be a doublet coupled to H2. The protons on the unsubstituted ring (H5, H6, H7, H8) would show a more complex pattern, often as multiplets or distinct doublets and triplets of doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| OH | 4.5-5.5 | Singlet (broad) | - |

| H-2 | 7.0-7.2 | Doublet | ~8.0 |

| H-3 | 7.8-8.0 | Doublet | ~8.0 |

| H-5 | 8.1-8.3 | Doublet | ~8.5 |

| H-6 | 7.5-7.7 | Triplet | ~7.5 |

| H-7 | 7.5-7.7 | Triplet | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the ten unique carbon environments in the this compound molecule. The chemical shifts are spread over a wide range, from approximately 90 ppm to 150 ppm. pressbooks.pub The carbon atom bonded to the iodine (C4) is significantly influenced by the "heavy atom effect," which typically shifts the signal to a lower chemical shift (upfield) compared to other halogen substituents, while also causing signal broadening. For a related iodo-naphthol derivative, the carbon bearing the iodine atom resonates at approximately 98.9 ppm. semanticscholar.org The carbon attached to the hydroxyl group (C1) is expected to be deshielded, appearing downfield around 145-150 ppm. semanticscholar.org The remaining eight carbons of the naphthalene ring will have distinct signals in the aromatic region (δ 110-140 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| C1 | 147.0 |

| C2 | 115.0 |

| C3 | 130.0 |

| C4 | 95.0 |

| C4a | 135.0 |

| C5 | 128.0 |

| C6 | 125.0 |

| C7 | 126.0 |

| C8 | 122.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of this compound is dominated by absorptions characteristic of its hydroxyl and iodo-aromatic structure.

Key expected absorption bands include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group. For a similar chloro-iodo-naphthol, this peak appears at 3430 cm⁻¹. semanticscholar.org

Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: Several sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region, which are characteristic of the naphthalene ring system. semanticscholar.org

C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region. semanticscholar.org

C-I Stretch: A weak to medium absorption in the far-infrared region, typically between 500-600 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450-1620 | Medium, Sharp |

| Phenol | C-O Stretch | 1200-1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 270, corresponding to the molecular formula C₁₀H₇IO. pages.devsavemyexams.com

A characteristic fragmentation pattern for iodo-aromatic compounds is the loss of the iodine atom. Therefore, a prominent peak would be expected at m/z 143, corresponding to the [M-I]⁺ fragment (C₁₀H₇O⁺). Another significant fragment could appear at m/z 115, resulting from the subsequent loss of a carbonyl group (CO) from the [M-I]⁺ fragment.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. semanticscholar.orgchemrxiv.org The calculated exact mass for the [M-H]⁻ ion of C₁₀H₆IO⁻ would be used to confirm the molecular formula with high confidence. For the related 2-chloro-7-iodonaphthalen-1-ol, the [M-H]⁻ ion was calculated as 302.9079 and found to be 302.9080, demonstrating the accuracy of the technique. semanticscholar.org

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

|---|---|---|

| 270 | [C₁₀H₇IO]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₇O]⁺ | Loss of Iodine radical (∙I) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems. msu.edu The naphthalene ring system of this compound is a strong chromophore, leading to significant absorption in the UV region. The spectrum is expected to show multiple absorption bands characteristic of the π-π* transitions of the aromatic system. For a derivative, 2-(1H-pyrazol-3-yl)-4-iodonaphthalen-1-ol, a maximum absorption (λmax) was observed at 413 nm, though the additional conjugated pyrazole (B372694) ring significantly shifts the absorption to a longer wavelength compared to the parent compound. oszk.hu The absorption spectrum of this compound itself would be expected at shorter wavelengths, likely with multiple peaks between 250 and 350 nm, typical for substituted naphthalenes. The solvent used can also influence the position and intensity of the absorption maxima. nist.gov

Advanced Spectroscopic Methods for Mechanistic Insights

The elucidation of reaction mechanisms involving this compound often necessitates the use of advanced spectroscopic techniques capable of detecting and characterizing transient intermediates and monitoring reaction progress in real-time. These methods provide critical data for understanding reaction kinetics, identifying key intermediates, and validating proposed mechanistic pathways, particularly in photocatalysis and cross-coupling reactions.

In-situ monitoring techniques are invaluable for gaining a deeper understanding of these processes. For instance, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time tracking of reactants, intermediates, and products within the reaction vessel without the need for sample extraction. griffith.edu.au This provides quantitative data on reaction kinetics and can help identify unexpected intermediates that may influence the reaction outcome. Similarly, Probe Electrospray Ionization Mass Spectrometry (PESI-MS) has been employed for the in-situ monitoring of heterogeneous photocatalytic reactions, offering high temporal resolution and the ability to detect a wide range of chemical species directly from the reaction suspension. rsc.org

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for detecting and characterizing paramagnetic species, such as radicals and transient metal complexes, which are often key players in the mechanisms of reactions involving this compound. mdpi.com For example, in nickel-catalyzed cross-coupling reactions, ESR spectroscopy, in conjunction with UV/Vis spectroscopy, has been instrumental in identifying Ni(I) intermediates as the catalytically active species. researchgate.net This information is crucial for optimizing reaction conditions and developing more efficient catalysts.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, offer the ability to observe the ultrafast dynamics of chemical reactions, including bond cleavage and the formation of short-lived excited states. nih.govembo.org Studies on analogous iodo-aromatic compounds, like 2-iodothiophene, have utilized this technique to probe the C-I bond fission upon photoexcitation. aip.orgarxiv.org These experiments reveal the timescales of dissociation and the electronic states involved, providing a framework for understanding similar processes in this compound. The data from such an experiment could be hypothetically represented as follows:

Table 1: Hypothetical Time-Resolved Transient Absorption Data for this compound Photodissociation

| Time Delay (femtoseconds) | Observed Species | Spectroscopic Signature | Mechanistic Implication |

|---|---|---|---|

| 0 - 50 fs | Excited State this compound* | Broad absorption feature | Initial photoexcitation to a π→π* state. |

| 150 ± 30 fs | Naphthoxyl Radical + Iodine Atom | Rise of new absorption bands corresponding to fragments | C-I bond cleavage and formation of radical products. aip.orgarxiv.org |

| > 1 ps | Relaxed Radical Products | Stable absorption signals of the final products | Completion of the primary photochemical event. |

Furthermore, advanced spectroscopic methods are critical in the study of photocatalytic reactions involving this compound. A combination of techniques is often employed to build a comprehensive mechanistic picture. mdpi.combeilstein-journals.org For instance, fluorescence probe methods can be used to detect the generation of hydroxyl radicals, while chemiluminescence photometry can quantify the production of superoxide (B77818) radicals. mdpi.com This information, combined with ESR data on trapped electrons and holes, allows for a detailed elucidation of the photocatalytic mechanism. mdpi.com

The following table summarizes various advanced spectroscopic techniques and their specific applications in studying the reaction mechanisms of this compound and related compounds.

Table 2: Application of Advanced Spectroscopic Techniques in Mechanistic Studies

| Spectroscopic Technique | Information Gained | Example Application | Reference |

|---|---|---|---|

| In-situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the progress of a Suzuki-Miyaura cross-coupling reaction. | griffith.edu.au |

| Transient Absorption Spectroscopy | Detection and characterization of short-lived excited states and transient intermediates. | Observing the C-I bond fission in photo-induced reactions. | aip.orgarxiv.org |

| Electron Spin Resonance (ESR) | Detection and identification of paramagnetic species (e.g., radicals, metal intermediates). | Identifying the Ni(I) active species in a Kumada cross-coupling. | researchgate.net |

| Probe Electrospray Ionization MS | In-situ monitoring of reaction intermediates in heterogeneous systems. | Tracking the degradation of pollutants in a photocatalytic reaction. | rsc.org |

| Fluorescence Probe Method | Detection of reactive oxygen species like hydroxyl radicals. | Investigating the mechanism of photocatalytic oxidation. | mdpi.com |

The insights gained from these advanced spectroscopic methods are essential for the rational design of new catalysts and the optimization of reaction conditions for processes involving this compound.

Theoretical and Computational Chemistry Studies of 4 Iodonaphthalen 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and reaction mechanisms. For 4-Iodonaphthalen-1-ol, DFT calculations can unravel key aspects of its chemical nature.

DFT calculations are instrumental in determining the electronic structure of this compound. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic properties. Key parameters derived from such analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For aromatic systems like this compound, the HOMO is generally a π-orbital associated with the naphthalene (B1677914) ring, while the LUMO is a π*-antibonding orbital. The presence of the hydroxyl (-OH) and iodo (-I) substituents significantly influences the electron distribution and orbital energies. The hydroxyl group, being an electron-donating group, raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the iodine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, modulates the electronic landscape in a more complex manner.

Illustrative DFT Data for this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

This table is for illustrative purposes and the values are hypothetical, representing typical results from DFT calculations on similar aromatic compounds.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. This is particularly relevant for understanding reactions such as electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions where this compound might be a substrate.

For instance, in a hypothetical reaction, such as the etherification of the hydroxyl group, DFT could be used to model the reaction pathway. This would involve locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Theoretical investigations into the dehalogenation reactions of similar halo-aromatic compounds have been successfully carried out using DFT, providing insights into the concerted mechanisms involving proton and halide transfer. nih.gov The study of reaction mechanisms for compounds like 1,1'-binaphthalene (B165201) derivatives has also been aided by DFT calculations to understand kinetic factors. arkat-usa.org

Illustrative Reaction Energetics for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Electrophile) | 0 |

| Transition State | +15 |

| Intermediate | +5 |

This table presents hypothetical energy values for an illustrative reaction pathway to demonstrate how DFT is used to predict reaction feasibility and kinetics. The values are not from published experimental or computational work on this specific reaction.

Regioselectivity in the reactions of substituted naphthalenes is governed by the directing effects of the substituents. The hydroxyl group in this compound is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the 4-position is already substituted with iodine, further electrophilic attack would be directed to the 2- and 5-positions. DFT calculations can quantify these preferences by calculating the energies of the different possible intermediates or by analyzing the distribution of the HOMO and the Fukui functions, which indicate the most likely sites for electrophilic attack. gla.ac.uk Studies on the regioselective substitution of BINOL have shown that DFT calculations of the HOMO can successfully predict the site of electrophilic attack. acs.org

In the context of the iodination of naphthalen-1-ol to form this compound, the hydroxyl group directs the incoming electrophile primarily to the 4-position due to a combination of electronic and steric factors. vulcanchem.com DFT calculations could confirm this by showing that the transition state leading to the 4-iodo product is lower in energy than the transition states for substitution at other positions.

Prediction of Reaction Pathways and Transition States

Quantum Chemical Modeling of Reactivity and Stability

Quantum chemical modeling encompasses a range of methods, including DFT, to provide a deeper understanding of molecular reactivity and stability. nih.gov For this compound, these models can predict various reactivity indices that correlate with experimental observations.

The stability of this compound can be assessed by its heat of formation, which can be calculated using high-level quantum chemical methods. The reactivity can be described by parameters such as ionization potential, electron affinity, and global hardness and softness. These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to participate in chemical reactions. For related iodoarene compounds, theoretical studies have been used to understand their activation and subsequent reactions. nih.govacs.org

Illustrative Calculated Reactivity Descriptors

| Descriptor | Illustrative Value | Interpretation |

|---|---|---|

| Ionization Potential | 7.5 eV | Energy required to remove an electron; a lower value indicates higher reactivity towards oxidants. |

| Electron Affinity | 0.8 eV | Energy released upon adding an electron; a higher value suggests greater reactivity towards reductants. |

This table contains hypothetical values to illustrate the output of quantum chemical modeling for reactivity analysis. These are not experimentally verified data for this compound.

Molecular Dynamics Simulations (if applicable to specific chemical transformations)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netrsc.org While DFT and other quantum methods are excellent for studying the details of a chemical reaction at a static level, MD simulations can provide insights into the dynamic processes in solution or at interfaces. liverpool.ac.uk

For a chemical transformation involving this compound, MD simulations could be employed to study the role of the solvent in the reaction. For example, simulations could model the solvation shell around the molecule and how it changes along a reaction coordinate. This can be particularly important for understanding reactions in complex environments, such as in micellar systems or near a catalyst surface. MD simulations can also be used to explore the conformational flexibility of larger molecules derived from this compound and how this flexibility might influence reactivity. However, the application of MD simulations to the specific chemical transformations of a small molecule like this compound is less common unless it is part of a larger supramolecular assembly or a biological system.

Strategic Applications in Advanced Organic Synthesis and Non Biological Materials Science

Role as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, 4-Iodonaphthalen-1-ol serves as a pivotal building block. fdc-chemical.comresearchgate.net Its utility stems from the predictable reactivity of its functional groups, which enables the regioselective construction of intricate molecular frameworks. The carbon-iodine bond is particularly valuable, providing a site for introducing a wide array of substituents through well-established coupling methodologies. google.com

The rigid naphthalene (B1677914) core of this compound makes it an ideal starting point for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems. umich.edumun.ca Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene structure, are a key strategy in this context.

Research has demonstrated that 4-iodonaphthalen-1-ols can act as reliable coupling partners in palladium-catalyzed reactions to build more elaborate structures. For instance, in a palladium-catalyzed [4+2] heterocyclization reaction, this compound derivatives can react with nucleophiles like benzene-1,2-diamine to yield complex heterocyclic products such as 3-(quinoxalin-2-yl)naphthalen-1-ols. researchgate.net This transformation highlights the compound's ability to serve as a four-carbon synthon for constructing fused nitrogen-containing heterocycles. The synthesis of various heterocyclic compounds, such as those containing oxygen, nitrogen, and sulfur, is often facilitated by iodine-mediated electrophilic cyclization reactions, a testament to the utility of iodo-functionalized intermediates. researchgate.netnou.edu.ng

The following table summarizes representative transformations using iodo-naphthalene derivatives as precursors to complex ring systems.

| Precursor System | Reagents & Conditions | Product Type |

| o-Alkynyl-substituted Carbonyls | Iodonium (B1229267) Ions | 1-Iodonaphthalene (B165133) Derivatives |

| This compound derivative | Benzene-1,2-diamine, Pd-catalyst | Fused Heterocycle (Quinoxaline) researchgate.net |

| 3-(Biphenyl-2-yl)prop-2-yn-1-ol | ICl, then MnO2 | Polycyclic Aromatic (Phenanthrene) nih.gov |

| Arene-containing Propargylic Alcohols | I2, ICl, Br2 | Substituted Naphthalenes nih.gov |

This table provides examples of reaction types where iodo-aromatic compounds are used to build complex cyclic systems.

The carbon-iodine bond in this compound is highly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and regioselective introduction of various functional groups at the 4-position, making it a key intermediate for producing polysubstituted naphthalenes. nih.gov These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further elaboration. chim.it

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to aminonaphthalenes.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These coupling strategies provide a modular approach to synthesizing a vast library of naphthalene derivatives from a single, readily accessible intermediate. researchgate.net For example, the Sonogashira coupling of 1-iodonaphthalen-2-amine (B1314207) derivatives with various alkynes is a key step in producing N-alkyl-1-(alkynyl)naphthalen-2-amines, which are precursors to other complex structures. chim.it

The dual functionality of this compound allows for sequential or orthogonal derivatization, enabling the generation of diverse molecular scaffolds. acs.org The hydroxyl group can be protected, allowing for selective manipulation of the iodo group, or it can be used as an anchor point for attaching other molecular fragments. Subsequently, the iodo group can be transformed via coupling reactions, followed by deprotection or further modification of the hydroxyl-derived functionality.

This capacity for controlled, stepwise modification makes this compound a valuable building block in combinatorial chemistry and medicinal chemistry for the synthesis of compound libraries. For example, the hydroxyl group can be converted into an ether or ester, while the iodo group is simultaneously used in a Suzuki coupling. This generates a trisubstituted naphthalene derivative with three distinct points of diversity. The synthesis of various imines by condensing derivatives of hydroxynaphthyl ketones with iodoanilines is another example of how this scaffold can be readily diversified. researchgate.net

Intermediate in the Synthesis of Substituted Naphthalenes

Applications in the Development of Novel Organic Materials (Non-Biological)

The naphthalene unit is a fundamental component in many organic functional materials due to its planar structure and rich electronic properties. As a functionalized naphthalene derivative, this compound is a promising precursor for the synthesis of advanced, non-biological organic materials with applications in electronics and polymer science. edu.krdwhiterose.ac.uk

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). europa.eu The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). kyushu-u.ac.jp

Acenes, which are linearly fused benzene (B151609) rings, and their derivatives are a major class of organic semiconductors. unist.ac.kr this compound serves as a building block for creating larger, more complex π-conjugated systems. Through iterative cross-coupling reactions (e.g., Suzuki or Stille coupling), the iodo-functionalized naphthalene core can be extended to form oligomers and polymers with tailored electronic properties. sigmaaldrich.com The hydroxyl group can also be used to tune solubility or to be converted into other functional groups that modulate the material's solid-state packing and charge transport characteristics. The synthesis of new electronically active materials, often based on heteroacenes and polythiophenes, is a driving force in this field. sigmaaldrich.com While direct polymerization of this compound is not widely documented, its structure provides the necessary handles for incorporation into such systems.

| Material Class | Key Structural Feature | Relevant Properties | Potential Application |

| Oligoacenes/Polyacenes | Extended π-conjugated system | Tunable HOMO/LUMO gap, charge carrier mobility | Organic Field-Effect Transistors (OFETs) sigmaaldrich.com |

| Naphthalene-based Polymers | Naphthalene units in polymer backbone | Solution processability, film-forming capability | Organic Photovoltaics (OPVs) nih.gov |

| Functionalized PAHs | Donor/acceptor groups on aromatic core | Modified electronic and optical properties | Organic Light-Emitting Diodes (OLEDs) kyushu-u.ac.jp |

This table outlines properties of material classes that can be synthesized from naphthalene-based building blocks.

Functional polymers are macromolecules that have specific chemical groups incorporated into their structure, imparting unique properties and functions. The two reactive sites on this compound make it a suitable monomer or functionalizing agent for creating advanced polymer architectures. caltech.edu

The compound can be incorporated into polymer backbones via step-growth polymerization methods. For example, after converting the hydroxyl group to a boronic ester, the molecule can participate in Suzuki polycondensation with a di-halo comonomer, leading to a fully conjugated polymer with naphthalene units in the main chain. Alternatively, the hydroxyl group can be modified with a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing it to be incorporated into a polymer chain via chain-growth polymerization techniques like free-radical polymerization.

The resulting polymers, featuring pendant naphthalene groups, can exhibit interesting properties. These may include high thermal stability, specific optical characteristics (e.g., fluorescence), or the ability to self-assemble into ordered nanostructures. mdpi.comresearchgate.net Such materials are of interest for applications in sensors, high-performance plastics, and advanced coatings.

Exploration in Opto-electronic Devices

The direct application of this compound as a primary active material in opto-electronic devices is not extensively documented in current scientific literature. However, its chemical structure, featuring a naphthalene core functionalized with both a hydroxyl and an iodo group, makes it a valuable and versatile precursor for the synthesis of more complex organic molecules with tailored photophysical and electronic properties. Research efforts have therefore focused on utilizing this compound as a key building block to construct novel materials for potential use in devices such as organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced non-biological materials.

The presence of the iodine atom is particularly significant, as it serves as an excellent leaving group for various cross-coupling reactions, which are fundamental in the synthesis of conjugated organic materials. google.com Aryl iodides are known to exhibit higher reactivity compared to other aryl halides in reactions like the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for creating carbon-carbon bonds to build the extended π-conjugated systems essential for organic electronics. google.commusechem.comlibretexts.org

Synthetic Pathways to Opto-electronic Materials

The strategic value of this compound lies in its utility in multi-step synthetic routes to create functional organic molecules. Researchers have explored its reactivity to produce various derivatives, which in turn are investigated for their material properties.

One area of exploration involves the use of this compound in the synthesis of chalcone (B49325) derivatives. For instance, chalcones such as 1-(1-Hydroxy-4-iodonaphthalen-2-yl)-3-(4-methoxyphenyl)propenone and 3-(4-Dimethylaminophenyl)-1-(1-hydroxy-4-iodonaphthalen-2-yl)propenone have been synthesized. dergipark.org.tr These chalcones can then be converted into corresponding pyrazoline derivatives, for example, 2-[5-(4-Chloro-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-iodo-naphthalen-1-ol and 2-[5-(3,4-Dimethoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-iodo-naphthalen-1-ol. tandfonline.com While the primary focus of these particular studies was often on the biological activities of the resulting compounds, the core structures of chalcones and pyrazolines are well-known for their fluorescent properties, a key characteristic for materials used in light-emitting applications.

Another synthetic application of this compound is in the preparation of Schiff bases. These compounds are recognized for their potential use as fluorescent chemosensors. researchgate.net The synthesis of a Schiff base derived from this compound highlights a direct pathway to materials with specific opto-electronic functions, such as detecting metal ions or other analytes through changes in fluorescence. researchgate.net

Potential in Advanced Material Synthesis

The true potential of this compound in materials science is most evident in its suitability for sophisticated carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating biaryl compounds and conjugated polymers used in OLEDs and organic solar cells. musechem.comlibretexts.org The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for such reactions, allowing for the coupling of the naphthalenic core to other aromatic or vinylic systems. This enables the construction of complex molecular architectures designed to have specific energy levels (HOMO/LUMO) and charge transport properties. mdpi.com

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is another powerful tool in the synthesis of materials for opto-electronics. researchgate.netqut.edu.au The use of related iodonaphthalene compounds in Sonogashira reactions to create fluorescent and electronically active materials underscores the potential of this compound as a precursor for rigid, rod-like conjugated molecules. researchgate.netqut.edu.au These structures are often sought after for applications in molecular wires and other electronic components.

While no specific performance data for opto-electronic devices incorporating materials directly synthesized from this compound is currently available in the literature, its role as a versatile synthetic intermediate is clear. The research to date establishes a strong foundation for its future use in the rational design and synthesis of next-generation organic materials for advanced opto-electronic and non-biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodonaphthalen-1-ol, and what key reaction parameters influence yield?

- Methodological Answer : this compound is typically synthesized via electrophilic aromatic substitution (EAS) or metal-catalyzed iodination. For EAS, naphthalen-1-ol derivatives are treated with iodine sources (e.g., I₂/KI) in the presence of HNO₃ or H₂SO₄ as catalysts. Reaction parameters such as temperature (0–25°C), solvent polarity (acetic acid or DCM), and stoichiometric ratios of iodine to substrate critically impact regioselectivity and yield . Alternative methods include Ullmann-type coupling using CuI catalysts under reflux conditions in DMF .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons adjacent to the hydroxyl group (δ 6.8–7.5 ppm) and iodine-substituted carbons (δ 90–110 ppm) are diagnostic.

- IR : A broad O-H stretch (~3200 cm⁻¹) and C-I vibration (~500 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns align with the molecular formula C₁₀H₇IO .

- X-ray crystallography resolves regiochemistry if single crystals are obtained .

Q. How should this compound be stored to maintain stability, and what degradation products form under improper conditions?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photolytic deiodination or oxidation. Degradation products include naphthoquinones (via hydroxyl oxidation) and iodinated dimers (under light exposure). Regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) detects decomposition .

Advanced Research Questions

Q. How can regioselective iodination of naphthol derivatives be achieved to favor 4-substitution over other positions?

- Methodological Answer : Regioselectivity is controlled by directing groups and steric effects. For 4-substitution, use bulky substituents at the 2-position to block competing sites. Catalytic systems like Pd(OAc)₂ with p-TsOH enhance para-selectivity via σ-complex stabilization. Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways .

Q. What strategies resolve contradictory data between computational predictions and experimental results in this compound reactivity studies?

- Methodological Answer : Cross-validate methods by:

- Reassessing solvent effects (e.g., implicit vs. explicit solvation models in DFT).

- Adjusting basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X/def2-TZVP) for iodine’s relativistic effects.

- Experimental verification via kinetic isotope effects (KIEs) or Hammett plots to validate mechanistic hypotheses .

Q. How does this compound participate in transition metal-catalyzed cross-coupling reactions, and what mechanistic insights explain its reactivity?

- Methodological Answer : In Suzuki-Miyaura coupling, the iodine atom undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate. Key factors:

- Ligand design : Bulky phosphines (e.g., SPhos) prevent β-hydride elimination.

- Solvent optimization : DMF or THF stabilizes the palladium complex.

- Base selection : K₂CO₃ facilitates transmetallation. Mechanistic studies using ¹H NMR kinetics or ESI-MS track intermediate species .

Methodological Considerations

- Contradictory Data Analysis : Follow guidelines from : Use statistical tools (e.g., Grubbs’ test) to identify outliers and replicate experiments under controlled conditions.

- Retrosynthetic Planning : Leverage AI tools (e.g., Reaxys/PubChem data) to propose novel routes, prioritizing atom economy and green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.